Sumilizer GP

描述

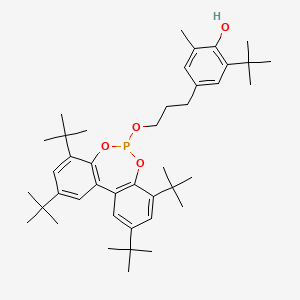

Structure

3D Structure

属性

IUPAC Name |

2-tert-butyl-6-methyl-4-[3-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61O4P/c1-26-20-27(21-32(35(26)43)40(8,9)10)18-17-19-44-47-45-36-30(22-28(38(2,3)4)24-33(36)41(11,12)13)31-23-29(39(5,6)7)25-34(37(31)46-47)42(14,15)16/h20-25,43H,17-19H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXXDBCLAKQJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)CCCOP2OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C4=C(O2)C(=CC(=C4)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870221 | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

203255-81-6 | |

| Record name | Sumilizer GP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203255-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,8,10-Tetra-tert-butyl-6-(3-(3-methyl-4-hydroxy-5-tert-butylphenyl)propoxy)dibenzo(d,f)(1,3,2)dioxaphosphepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203255816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,8,10-TETRA-TERT-BUTYL-6-(3-(3-METHYL-4-HYDROXY-5-TERT-BUTYLPHENYL)PROPOXY)DIBENZO(D,F)(1,3,2)DIOXAPHOSPHEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE2WRB24EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Action Mechanism of Sumilizer GP: A Technical Guide to its Core Functionality

For Researchers, Scientists, and Drug Development Professionals

Sumilizer GP, a novel antioxidant developed by Sumitomo Chemical, presents a unique molecular design that integrates two distinct antioxidant functionalities into a single molecule. This hybrid structure, containing both a hindered phenolic moiety and a phosphite moiety, delivers a potent "intramolecular synergistic effect" in the stabilization of thermoplastic resins.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative performance data and detailed experimental protocols.

Core Mechanism of Action: A Two-Pronged Defense

The primary function of this compound is to interrupt the autoxidation cascade that leads to the degradation of polymers, particularly polyolefins, during processing at elevated temperatures.[1] This degradation is a free-radical chain reaction initiated by heat and mechanical shear, leading to the formation of unstable hydroperoxides (ROOH) and subsequent polymer chain scission or cross-linking. This compound intervenes at two critical points in this cycle:

-

Primary Antioxidant Action (Radical Scavenging): The hindered phenolic component of this compound acts as a primary antioxidant. It donates a hydrogen atom to highly reactive peroxy radicals (ROO•), neutralizing them and forming a stable phenoxy radical that does not propagate the chain reaction. This action effectively breaks the autoxidation cycle.[2]

-

Secondary Antioxidant Action (Hydroperoxide Decomposition): The phosphite moiety functions as a secondary antioxidant. It decomposes the thermally unstable hydroperoxides (ROOH) into stable, non-radical alcohols (ROH).[2] This prevents the homolytic cleavage of hydroperoxides, which would otherwise generate new radicals and re-initiate the degradation cycle.

This dual-functionality within a single molecule allows for a more efficient and comprehensive stabilization of the polymer matrix compared to traditional blends of separate phenolic and phosphite antioxidants.[1]

Signaling Pathway of Polymer Autoxidation and this compound Intervention

Performance Data in Polymer Stabilization

The efficacy of this compound has been demonstrated through various performance metrics in different thermoplastic resins.

Polypropylene (PP) Stabilization

| Performance Metric | Test Conditions | Control (Phenolic Antioxidant AO-2 + Phosphonic Stabilizer P-2) | This compound |

| Melt Flow Rate (MFR) | After melt extrusion | ~22 g/10 min | ~14-15 g/10 min |

| Melt Tension | After melt extrusion | ~1 g | ~3 g |

Data extracted from "Stabilization of Thermoplastic Resins by Using Sumilizer®GP".[3]

The lower MFR and higher melt tension observed with this compound indicate a more effective control of molecular weight reduction (chain scission) during processing of ultra-high molecular weight polypropylene.[3]

Polystyrene (PS) Stabilization

| Performance Metric | Test Conditions | Control (No Additive) | This compound (700-1200 ppm) |

| Dimer and Trimer Content | After polymerization, degassing, and extrusion | >3,000 ppm | 700 to 1200 ppm |

Data extracted from "Stabilization of Thermoplastic Resins by Using Sumilizer®GP".[4]

The significant reduction in dimer and trimer content in polystyrene treated with this compound demonstrates its ability to improve the heat stability of the polymer.[4]

Methyl Methacrylate-Styrene (MS) Resin Discoloration

| Performance Metric | Test Conditions | This compound (ppm) | Change in Yellowness Index (ΔYI) |

| Thermal Discoloration | Kneading at 230°C for 30 min | 0 | ~12 |

| 500 | ~8 | ||

| 1000 | ~6 | ||

| 2000 | ~4 |

Data extracted from "Stabilization of Thermoplastic Resins by Using Sumilizer®GP".[3]

The data clearly shows that increasing the concentration of this compound leads to a progressive reduction in the thermal discoloration of MS resin, indicating its effectiveness in preventing the formation of chromophoric degradation products.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data section.

Melt Flow Rate (MFR) of Thermoplastics

This protocol is based on the ASTM D1238 standard test method.[2][5][6][7][8]

Objective: To determine the rate of extrusion of molten thermoplastic resins through a die of a specified length and diameter under prescribed conditions of temperature and load.

Apparatus:

-

Extrusion Plastometer (Melt Flow Indexer)

-

Standard Die (2.095 ± 0.005 mm diameter, 8.000 ± 0.025 mm length)

-

Piston

-

Temperature control system

-

Weights

-

Balance (accurate to 0.001 g)

-

Timer

Procedure:

-

Set the temperature of the extrusion plastometer cylinder to the specified temperature for the polymer being tested (e.g., 230°C for polypropylene).

-

Once the temperature has stabilized, charge the cylinder with a specified amount of the polymer sample.

-

Insert the piston and apply the specified weight.

-

Allow the material to preheat for a specified time (e.g., 7 minutes).

-

After the preheating time, allow the piston to travel a specified distance and then begin collecting the extrudate for a timed interval (e.g., 1 minute).

-

Weigh the collected extrudate.

-

Calculate the MFR in grams per 10 minutes using the formula: MFR (g/10 min) = (mass of extrudate in grams / collection time in minutes) * 10

Yellowness Index (YI) Measurement

This protocol is based on the ASTM E313 standard practice.[1][3][9][10][11]

Objective: To calculate the yellowness index of plastic specimens from instrumentally measured color coordinates.

Apparatus:

-

Spectrophotometer or Colorimeter capable of measuring tristimulus values (X, Y, Z).

-

Standard white reference tile.

Procedure:

-

Calibrate the instrument using the standard white reference tile.

-

Prepare the polymer specimen in a standardized form (e.g., a plaque of a specified thickness).

-

Measure the tristimulus values (X, Y, Z) of the specimen.

-

Calculate the Yellowness Index (YI) using the following equation for CIE Illuminant D65 and the 10° observer: YI = 100 * (C_x * X - C_z * Z) / Y Where C_x and C_z are coefficients that depend on the illuminant and observer. For D65/10°, C_x = 1.3013 and C_z = 1.1498.

-

The change in Yellowness Index (ΔYI) is calculated as the difference between the YI of the heat-aged or processed sample and the YI of the unprocessed sample.

Thermal Stress Testing using a Brabender Plastograph

This protocol outlines the general procedure for evaluating the thermal stability of polymers.

Objective: To simulate the effect of processing on a polymer by subjecting it to controlled heat and shear in a mixing chamber and measuring the change in torque over time.

Apparatus:

-

Brabender Plastograph or a similar torque rheometer with a heated mixing bowl and rotors.

-

Temperature controller.

-

Data acquisition system to record torque and temperature as a function of time.

Procedure:

-

Set the temperature of the mixing bowl to the desired processing temperature (e.g., 230°C).[3]

-

Set the rotor speed to a specified value (e.g., 50 RPM).

-

Once the temperature has stabilized, add a pre-weighed amount of the polymer sample to the mixing chamber.

-

Record the torque and temperature as a function of time for a specified duration (e.g., 30 minutes).[3]

-

The resulting plastogram (torque vs. time) provides information about the polymer's fusion behavior, thermal stability, and degradation characteristics. A stable torque indicates good thermal stability, while a decreasing torque suggests chain scission and degradation.

Experimental Workflow for Polymer Stabilization Analysis

References

- 1. store.astm.org [store.astm.org]

- 2. sciteq.com [sciteq.com]

- 3. store.astm.org [store.astm.org]

- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 5. zwickroell.com [zwickroell.com]

- 6. ASTM D1238-23: Melt Flow Rates Of Thermoplastics - The ANSI Blog [blog.ansi.org]

- 7. tzrrj.com [tzrrj.com]

- 8. img.antpedia.com [img.antpedia.com]

- 9. kelid1.ir [kelid1.ir]

- 10. img.antpedia.com [img.antpedia.com]

- 11. standards.iteh.ai [standards.iteh.ai]

Synthesis and Characterization of Sumilizer GP: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sumilizer GP is a high-performance, hybrid antioxidant developed by Sumitomo Chemical, designed for the stabilization of polymers.[1][2] Its unique molecular structure, integrating both a hindered phenolic antioxidant and a phosphite moiety, allows it to effectively mitigate thermal and oxidative degradation in a variety of resins, particularly polyolefins like L-LDPE and PP.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound, based on publicly available data.

Introduction

Polymers are susceptible to degradation during processing and end-use, driven by heat, oxygen, and mechanical stress. This degradation, which involves the formation of free radicals, leads to a deterioration of the material's physical and chemical properties. Antioxidants are crucial additives that inhibit these degradation pathways. This compound, with its chemical name 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][2][4]dioxaphosphepin, is a novel antioxidant that combines two distinct functionalities in a single molecule for enhanced stabilizing performance.[1][2]

Synthesis of this compound

While the specific, proprietary synthesis protocol for this compound is not publicly disclosed, the general synthetic strategy involves a multi-step process. This process is understood to involve the reaction of key precursors, including substituted phenols and a phosphorus source like phosphorus trichloride, to construct the final hybrid molecule.

Generalized Synthesis Workflow

The synthesis can be conceptually broken down into the formation of the hindered phenol and dibenzodioxaphosphepin moieties, followed by their coupling.

Caption: Generalized workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of this compound is essential to confirm its structure and purity. The following tables summarize the key characterization data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][2][4]dioxaphosphepin[1] |

| CAS Number | 203255-81-6 |

| Molecular Formula | C42H61O4P[2] |

| Molecular Weight | 660.9 g/mol [2] |

| Appearance | Information not publicly available |

| Melting Point | Information not publicly available |

Table 2: Spectroscopic and Analytical Data for this compound

| Technique | Purpose | Key Findings |

| NMR Spectroscopy | ||

| ¹H NMR | Elucidation of the proton environment of the molecule. | Expected to show signals corresponding to the aromatic, aliphatic, tert-butyl, and hydroxyl protons. |

| ¹³C NMR | Determination of the carbon skeleton of the molecule. | Expected to show signals for all unique carbon atoms in the structure. |

| ³¹P NMR | Confirmation of the phosphorus environment. | A characteristic signal for the phosphite ester is expected. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the molecular weight of 660.9 g/mol is expected. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Expected to show characteristic absorption bands for O-H (phenol), C-H (aliphatic and aromatic), P-O-C, and C=C (aromatic) bonds. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | Provides data on the onset of decomposition and weight loss as a function of temperature. 5% and 10% weight loss temperatures are key parameters.[1] |

Mechanism of Action: Polymer Stabilization

This compound functions as a multifunctional antioxidant, interfering with the polymer degradation cycle at multiple points. The hindered phenol moiety acts as a primary antioxidant, while the phosphite moiety serves as a secondary antioxidant.

Antioxidant Signaling Pathway

The synergistic action of the two functional groups is key to the high performance of this compound.

Caption: Antioxidant mechanism of this compound in polymers.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are proprietary to the manufacturer. However, based on standard analytical techniques, generalized protocols are provided below.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability of this compound.

-

Instrumentation: A standard thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the TGA sample pan.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[1]

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which 5% and 10% weight loss occurs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of this compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

¹H, ¹³C, and ³¹P NMR spectra are acquired.

-

Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further confirm the connectivity of atoms.

-

The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the molecular structure.

-

Applications and Performance Data

This compound is primarily used as a processing stabilizer in a variety of polymers, including:

-

Linear Low-Density Polyethylene (L-LDPE)

-

Polypropylene (PP)

-

Polystyrene (PS)

-

Polyamide (PA)

-

Polycarbonate (PC)

Table 3: Performance Data of this compound in Polymers

| Polymer | Application Benefit | Quantitative Data |

| L-LDPE | Prevention of "Fish-Eye" gel formation. | Recommended dosage: 500-2000 ppm.[1] |

| BOPP | Enhanced process stability. | Recommended dosage: 500-1500 ppm.[1] |

| PP | Improved melt tension and stability. | Demonstrates higher melt tension compared to conventional antioxidant systems after melt extrusion. |

| PS | Reduction of dimer and trimer content. | Addition of 700-1200 ppm reduces dimer and trimer content to below 1200 ppm from over 3000 ppm. |

Conclusion

This compound is a highly effective, hybrid antioxidant that offers superior stabilization for a range of polymers. Its unique molecular design, combining both primary and secondary antioxidant functionalities, provides a synergistic effect that enhances polymer durability during processing and end-use. While detailed synthesis and characterization protocols are proprietary, this guide provides a comprehensive overview of its chemical nature, mechanism of action, and performance benefits based on available technical information. Further research into the application of this compound in other polymer systems could expand its utility in the field of materials science.

References

Sumilizer GP: A Bifunctional Stabilizer for Superior Polymer Protection

An In-depth Technical Guide on its Dual-Action Mechanism as a Radical Scavenger and Hydroperoxide Decomposer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumilizer GP is a high-performance, hybrid-type antioxidant developed to protect polymers from thermal and oxidative degradation during processing and end-use.[1] Its unique molecular structure incorporates both a hindered phenolic moiety and a phosphite moiety within a single molecule.[2][3] This innovative design imparts a dual-action stabilization mechanism, allowing this compound to function as both a primary antioxidant (radical scavenger) and a secondary antioxidant (hydroperoxide decomposer).[4][5] This intramolecular synergy results in superior processing stability, color retention, and long-term aging properties in a variety of polymers, including polyolefins (polyethylene and polypropylene), polystyrene, and polycarbonates.[1][2]

Core Mechanism of Action

The efficacy of this compound stems from its ability to interrupt the auto-oxidation cycle of polymers at two critical points: the scavenging of free radicals and the decomposition of hydroperoxides.

Radical Scavenging

The hindered phenolic component of this compound acts as a potent radical scavenger. During polymer degradation, highly reactive peroxy radicals (ROO•) are formed, which propagate the degradation chain reaction. The phenolic moiety of this compound donates a hydrogen atom to these peroxy radicals, neutralizing them and forming a stable, non-reactive phenoxy radical. This process is illustrated in the signaling pathway below.[5]

Caption: Radical scavenging mechanism of the phenolic moiety of this compound.

Hydroperoxide Decomposition

The phosphite moiety of this compound functions as a hydroperoxide decomposer. Hydroperoxides (ROOH), formed during the radical scavenging process or through other oxidative pathways, are thermally unstable and can break down into new, highly reactive radicals, thus continuing the degradation cycle. The trivalent phosphorus in the phosphite group of this compound reduces the hydroperoxides to stable, non-radical alcohols (ROH), and in the process is oxidized to a stable phosphate ester.[4]

Caption: Hydroperoxide decomposition mechanism of the phosphite moiety of this compound.

Performance Data

The dual-action mechanism of this compound translates into significant improvements in the processing stability and long-term performance of various polymers.

Polypropylene (PP) Stabilization

In polypropylene, this compound demonstrates superior performance in maintaining melt flow rate (MFR) and melt tension compared to conventional antioxidant systems.[5]

| Parameter | PP with this compound | PP with Conventional Antioxidants (Phenolic + Phosphite) |

| Melt Flow Rate (MFR) after Extrusion | ~14-15 g/10 min | ~22 g/10 min |

| Melt Tension after Extrusion | High (~3g) | Low (~1g) |

Data sourced from "Stabilization of Thermoplastic Resins by Using Sumilizer®GP" by Sumitomo Chemical.[5]

Polystyrene (PS) Stabilization

This compound is highly effective in reducing the formation of dimer and trimer residues in polystyrene, which are known to cause discoloration and reduce thermal stability.[6]

| Parameter | PS without Additive | PS with this compound |

| Total Dimer & Trimer Content | > 3,000 ppm | 700 - 1,200 ppm |

| Change in MFR (ΔMFR) after 5 extrusions at 220°C | High | Low |

| Change in Yellowness Index (ΔYI) after 5 extrusions at 220°C | High | Low |

Data sourced from "this compound | 203255-81-6 - Benchchem" and "Stabilization of Thermoplastic Resins by Using Sumilizer®GP" by Sumitomo Chemical.[5][6]

Oxidative Induction Time (OIT)

Oxidative induction time is a measure of a material's resistance to oxidative degradation. Polypropylene stabilized with this compound exhibits a significantly longer OIT compared to unstabilized PP and PP with conventional antioxidants, indicating superior thermal oxidative stability.[7]

| Polymer System | Oxidative Induction Time (OIT) |

| Unstabilized Polypropylene | Short |

| Polypropylene with Conventional Phenolic Antioxidant | Moderate |

| Polypropylene with this compound | Long |

Qualitative data inferred from graphical representations in "New Development of Polymer Additives" by Sumitomo Chemical.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of this compound.

Melt Flow Rate (MFR) Measurement

This protocol is based on the principles of ASTM D1238.

Caption: Workflow for Melt Flow Rate (MFR) measurement.

Methodology:

-

Sample Preparation: Prepare polymer samples with and without the addition of this compound at the desired concentration.

-

Apparatus: Utilize a standard extrusion plastometer.

-

Procedure: a. Load a specified amount of the polymer sample into the barrel of the plastometer, which is preheated to the appropriate processing temperature for the polymer. b. Allow the sample to preheat for a specified duration. c. Apply a standard weight to the piston to force the molten polymer through a standardized die. d. Collect the extruded polymer over a precise time interval. e. Weigh the collected extrudate.

-

Calculation: Calculate the Melt Flow Rate in grams per 10 minutes (g/10 min).

Yellowness Index (YI) Measurement

This protocol is based on the principles of ASTM E313.

Caption: Workflow for Yellowness Index (YI) measurement.

Methodology:

-

Sample Preparation: Prepare flat, opaque plaques of the polymer with and without this compound.

-

Apparatus: Use a spectrophotometer or colorimeter.

-

Procedure: a. Calibrate the instrument according to the manufacturer's instructions. b. Measure the tristimulus values (X, Y, Z) of the polymer plaques.

-

Calculation: Calculate the Yellowness Index using the appropriate formula as specified in ASTM E313 for the illuminant and observer conditions used.

Oxidative Induction Time (OIT) Measurement

This protocol is based on the principles of ASTM D3895.

Caption: Workflow for Oxidative Induction Time (OIT) measurement.

Methodology:

-

Sample Preparation: Place a small, precisely weighed sample of the polymer (with or without this compound) into an open aluminum pan.

-

Apparatus: Use a Differential Scanning Calorimeter (DSC).

-

Procedure: a. Heat the sample to a specified isothermal temperature under an inert nitrogen atmosphere. b. Once the temperature has stabilized, switch the purge gas to oxygen. c. Continue to monitor the heat flow from the sample at the isothermal temperature.

-

Determination: The OIT is the time from the introduction of oxygen until the onset of the exothermic peak, which indicates the start of oxidative degradation.

Conclusion

This compound's unique hybrid structure, combining both a radical scavenger and a hydroperoxide decomposer in a single molecule, provides a powerful and efficient solution for the stabilization of a wide range of polymers. The synergistic effect of these two functionalities leads to superior performance in maintaining polymer integrity during high-temperature processing and extends the service life of the final products by providing excellent long-term thermal stability and color retention. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview of this compound's capabilities for researchers and professionals in the field of polymer science and drug development.

References

- 1. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]

- 2. specialchem.com [specialchem.com]

- 3. jcia-bigdr.jp [jcia-bigdr.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 6. This compound | 203255-81-6 | Benchchem [benchchem.com]

- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

The Synergistic Role of Hindered Phenol and Phosphite Moieties in Sumilizer GP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of Sumilizer GP, a high-performance antioxidant. The unique molecular structure of this compound, incorporating both a hindered phenol and a phosphite moiety, provides a synergistic mechanism for the stabilization of polymers during processing and end-use. This guide details the individual and combined roles of these functional groups, presents quantitative performance data, outlines key experimental protocols for evaluation, and visualizes the underlying chemical pathways and experimental workflows.

Introduction to this compound

This compound is a sophisticated, hybrid-type antioxidant specifically designed for the stabilization of a wide range of polymers, including polyolefins like linear low-density polyethylene (LLDPE) and polypropylene (PP), as well as polystyrene (PS) and its copolymers.[1][2] Its innovative design, which integrates a primary antioxidant (hindered phenol) and a secondary antioxidant (phosphite) into a single molecule, offers exceptional processing stability, particularly at elevated temperatures.[3] This dual-functionality allows for reduced loading levels compared to conventional antioxidant systems and provides excellent resistance to gas discoloration (e.g., from NOx) and hydrolysis.[1][2]

Chemical Structure and Properties:

-

Chemical Name: 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][4][5]dioxaphosphepin[1]

-

CAS Number: 203255-81-6

-

Molecular Formula: C₄₂H₆₁O₄P

-

Molecular Weight: 660.9 g/mol

-

Appearance: White crystalline powder[2]

-

Melting Point: ≥115°C[2]

The Dual Antioxidant Mechanism

The high efficacy of this compound stems from the intramolecular synergistic action of its hindered phenol and phosphite moieties, which interrupt the polymer degradation cascade at different stages.

The Role of the Hindered Phenol Moiety: Primary Antioxidant

The hindered phenol component of this compound acts as a primary antioxidant by scavenging free radicals. During polymer processing or exposure to environmental stressors like heat and light, unstable alkyl radicals (R•) are formed on the polymer chains. These radicals react rapidly with oxygen to form peroxy radicals (ROO•), which are key propagators of the oxidative degradation cycle.

The hindered phenol group donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable hydroperoxide (ROOH) and a resonance-stabilized phenoxy radical. This phenoxy radical is sterically hindered and relatively unreactive, thus terminating the chain reaction.

The Role of the Phosphite Moiety: Secondary Antioxidant

While the hindered phenol moiety effectively traps free radicals, the resulting hydroperoxides (ROOH) are unstable and can decompose into highly reactive hydroxyl (•OH) and alkoxy (RO•) radicals, which can initiate new degradation chains. The phosphite moiety in this compound acts as a secondary antioxidant by decomposing these hydroperoxides into stable, non-radical products.

The phosphorus atom in the phosphite group reduces the hydroperoxide to an alcohol (ROH) and is itself oxidized to a stable phosphate. This process prevents the proliferation of new free radicals, thereby protecting the polymer from further degradation.

Performance Data of this compound

The unique hybrid structure of this compound leads to superior performance in maintaining polymer properties during processing and preventing unwanted side effects.

Processing Stability in Polypropylene (PP)

This compound effectively controls molecular weight changes during the processing of ultra-high molecular weight polypropylene, as demonstrated by the stability of the Melt Flow Rate (MFR) and the maintenance of high melt tension.

| Stabilizer System | Melt Tension (g) | Melt Flow Rate (g/10 min) |

| This compound | ~3 | 14-15 |

| Phenolic Antioxidant (AO-2) & Phosphite Stabilizer (P-2) | ~1 | ~22 |

| Table 1: Performance of this compound in ultra-high molecular weight PP after melt extrusion. A lower MFR and higher melt tension indicate better preservation of molecular weight and processing stability. Data sourced from Sumitomo Chemical technical documents.[3] |

Color Stability in Methyl Methacrylate-Styrene (MS) Resin

This compound exhibits exceptional color stability during the processing of MS resin, showing almost no change in the Yellowness Index (YI) after kneading at high temperatures.

| Stabilizer System | Additive Level (phr) | Change in Yellowness Index (ΔYI) |

| Blank (No Additives) | 0 | ~1.2 |

| This compound | 0.05 | ~0.1 |

| This compound | 0.1 | ~0.1 |

| This compound | 0.2 | ~0.1 |

| Phenolic Antioxidant (AO-2) & Phosphite Stabilizer (P-2) | 0.05 / 0.05 | ~1.8 |

| Table 2: Color stability of MS resin after kneading for 30 minutes at 230°C. A lower ΔYI indicates better resistance to discoloration. Data sourced from Sumitomo Chemical technical documents.[3] |

Reduction of Residues in Polystyrene (PS)

The addition of this compound during the manufacturing of polystyrene significantly reduces the formation of undesirable dimer and trimer residues, leading to improved heat stability and color retention.

| Additive System | Total Dimer & Trimer Content (ppm) | Change in MFR (ΔMFR) | Change in Yellowness Index (ΔYI) |

| Without Additives | > 3000 | High | High |

| With this compound | 700 - 1200 | Low | Low |

| Table 3: Effect of this compound on the properties of polystyrene after five extrusion cycles at 220°C. A lower dimer and trimer content correlates with a smaller change in MFR and YI, indicating enhanced stability. Data sourced from Sumitomo Chemical technical documents.[3] |

Thermal Oxidative Stability

While specific quantitative data for Oxidative Induction Time (OIT) is not publicly available, technical documentation from Sumitomo Chemical indicates that the resistance to thermal oxidation of MS resin, as measured by the "time to oxidation" using Differential Scanning Calorimetry (DSC), increases in proportion to the amount of this compound added.[3] This demonstrates the high efficiency of this compound in preventing oxidation at elevated temperatures.

| Polymer | Stabilizer System | Oxidative Induction Time (OIT) |

| MS Resin | This compound (0.05 phr) | Increases with concentration |

| MS Resin | This compound (0.1 phr) | Increases with concentration |

| MS Resin | This compound (0.2 phr) | Increases with concentration |

| Table 4: Qualitative assessment of the effect of this compound on the thermal oxidative stability of MS resin at 250°C under air, based on DSC measurements. A longer OIT indicates greater resistance to oxidation.[3] |

Experimental Protocols for Performance Evaluation

The following are detailed methodologies for key experiments used to evaluate the performance of antioxidants like this compound in polymers.

Melt Flow Rate (MFR) - ASTM D1238

Objective: To determine the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load. MFR is an indirect measure of molecular weight; a higher MFR generally indicates a lower molecular weight.

Apparatus: Extrusion Plastometer (Melt Indexer)

Procedure:

-

Set the temperature of the extrusion plastometer to the specified value for the polymer being tested (e.g., 230°C for polypropylene).

-

Introduce a specified mass of the polymer sample (typically 3-8 grams) into the heated barrel of the plastometer.

-

Allow the polymer to preheat for a specified time (e.g., 6-8 minutes) to reach thermal equilibrium.

-

Place a specified weight on the piston to extrude the molten polymer through the die.

-

After a steady flow is established, collect the extrudate for a fixed period (e.g., 1 minute).

-

Weigh the collected extrudate.

-

Calculate the MFR in grams per 10 minutes using the formula: MFR (g/10 min) = (mass of extrudate in grams / collection time in seconds) * 600

Yellowness Index (YI) - ASTM E313

Objective: To quantify the degree of yellowness of a polymer sample, which is often an indicator of degradation.

Apparatus: Spectrophotometer or Colorimeter

Procedure:

-

Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white reference tile.

-

Prepare polymer samples of a specified thickness (e.g., by compression molding).

-

Place the sample in the instrument's measurement port.

-

Measure the tristimulus values (X, Y, Z) of the sample under a specified illuminant (e.g., D65) and observer (e.g., 10°).

-

Calculate the Yellowness Index (YI) using the following formula for Illuminant C and 2° observer: YI = [100 * (1.28 * X - 1.06 * Z)] / Y (Note: The formula varies depending on the illuminant and observer).

Oxidative Induction Time (OIT) - ASTM D3895

Objective: To determine the time to the onset of oxidative degradation of a stabilized polymer at a specified temperature in an oxygen atmosphere. A longer OIT indicates better thermal oxidative stability.

Apparatus: Differential Scanning Calorimeter (DSC)

Procedure:

-

Weigh a small sample of the polymer (5-10 mg) into an open aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min).

-

Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

-

Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the performance of this compound in a polymer.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 3. Mechanisms of antioxidant action: reactions of phosphites with hydroperoxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 5. partinchem.com [partinchem.com]

An In-depth Technical Guide to the Thermal Degradation Pathways of Polymers with Sumilizer GP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal degradation of polymers is a critical concern across various industries, including pharmaceuticals and drug development, where polymer-based materials are utilized for packaging, delivery systems, and medical devices. This degradation, initiated by heat, light, and oxygen, can lead to a loss of mechanical properties, discoloration, and the generation of leachables and extractables, thereby compromising product integrity and safety. Antioxidants are incorporated into polymers to mitigate these effects. Sumilizer® GP, a high-performance hybrid processing stabilizer developed by Sumitomo Chemical, offers a unique and effective solution to this challenge.[1][2] This technical guide provides an in-depth analysis of the thermal degradation pathways of polymers and the stabilizing mechanisms of Sumilizer GP, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound is a multifunctional antioxidant that integrates a hindered phenolic moiety (primary antioxidant) and a phosphite moiety (secondary antioxidant) into a single molecule.[1][3] This innovative structure allows it to interrupt the degradation cascade at multiple points, providing a synergistic and highly efficient stabilization effect.[3] The phenolic component acts as a radical scavenger, while the phosphite component decomposes hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers.[4][5]

Thermal Degradation and Stabilization Mechanisms

The thermal degradation of polymers, particularly polyolefins, is an auto-oxidation process that proceeds via a free-radical chain reaction. This process can be broadly categorized into four stages: initiation, propagation, chain branching, and termination.

Initiation: The process begins with the formation of free radicals (R•) from the polymer chain (RH) due to exposure to heat, shear stress during processing, or UV light.

Propagation: These alkyl radicals (R•) react rapidly with oxygen to form peroxy radicals (ROO•). The peroxy radicals then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (ROOH) and another alkyl radical, thus propagating the chain reaction.

Chain Branching: The hydroperoxides (ROOH) are unstable and decompose, especially at elevated temperatures, into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. This decomposition is a critical step as it multiplies the number of free radicals, accelerating the degradation process.

Termination: The free radicals can react with each other to form non-radical, stable products, which terminates the chain reaction.

This compound intervenes in this process at the propagation and chain branching stages through a dual-action mechanism:

-

Primary Antioxidant Action (Radical Scavenging): The hindered phenolic moiety of this compound donates a hydrogen atom to the peroxy radicals (ROO•), neutralizing them and forming a stable phenoxy radical that does not propagate the degradation chain.

-

Secondary Antioxidant Action (Hydroperoxide Decomposition): The phosphite moiety of this compound reacts with hydroperoxides (ROOH) to convert them into stable, non-radical alcohols (ROH). In this process, the phosphite is oxidized to a phosphate. This action prevents the chain-branching step, which is a major contributor to accelerated degradation.

The intramolecular synergistic effect of having both functionalities in one molecule makes this compound a highly efficient stabilizer.[3]

Visualization of Degradation and Stabilization Pathways

The following diagrams, generated using Graphviz, illustrate the key pathways in polymer thermal degradation and the points of intervention by this compound.

Quantitative Data on Polymer Stabilization with this compound

The effectiveness of this compound in preventing thermal degradation is demonstrated by improvements in key polymer properties such as Melt Flow Rate (MFR) and Yellowness Index (YI), as well as by thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for measuring Oxidative Induction Time (OIT).

Disclaimer: The following tables compile data from Sumitomo Chemical's technical literature. While indicative of this compound's performance, results may vary depending on the specific polymer grade, processing conditions, and presence of other additives.

Polypropylene (PP) Stabilization

| Parameter | Without Additive | Conventional Antioxidants (Phenolic + Phosphite) | With this compound (0.1 - 0.2 phr) |

| Melt Flow Rate (MFR) (g/10 min) | Significant Increase | ~22 | ~14-15 |

| Melt Tension (g) | - | ~1 | ~3 |

Table 1: Effect of this compound on the Melt Flow Rate and Melt Tension of Polypropylene after melt extrusion. A lower MFR and higher melt tension indicate better preservation of molecular weight and melt strength.[6]

Polystyrene (PS) Stabilization

| Parameter | Without Additive | With this compound |

| Total Dimer & Trimer Content (ppm) | > 3,000 | 700 - 1,200 |

| Change in MFR (ΔMFR) after 5 extrusions | High | Low |

| Change in Yellowness Index (ΔYI) after 5 extrusions | High | Low |

Table 2: Effect of this compound on dimer/trimer content, MFR stability, and color stability of Polystyrene.[6]

MS Resin (Methyl Methacrylate-Styrene Copolymer) Stabilization

| Additive | Change in Yellowness Index (ΔYI) after 30 min kneading at 230°C |

| Blank (No Additive) | High |

| Conventional Antioxidants (Phenolic/Phosphite) | Higher than Blank |

| This compound (0.05 - 0.2 phr) | Almost No Change |

Table 3: Improvement of thermal discoloration resistance of MS resin with this compound.[6]

| This compound Content (phr) | Oxidative Induction Time (min) by DSC |

| 0 | Baseline |

| 0.05 | Increased |

| 0.1 | Further Increased |

| 0.2 | Significantly Increased |

Table 4: Effect of this compound concentration on the oxidative induction time of MS resin, indicating enhanced resistance to thermal oxidation.[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of polymer thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a polymer by measuring its weight loss as a function of temperature in a controlled atmosphere.

Apparatus: Thermogravimetric Analyzer.

Procedure:

-

A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to remove any oxygen.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The onset of degradation is determined as the temperature at which a significant weight loss begins.

Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)

Objective: To assess the oxidative stability of a stabilized polymer by measuring the time until the onset of exothermic oxidation at an elevated isothermal temperature in an oxygen atmosphere. This method is based on standards such as ASTM D3895.[3][7][8][9][10]

Apparatus: Differential Scanning Calorimeter.

Procedure:

-

A small disc (typically 5-10 mg) is cut from a compression-molded plaque of the polymer sample and placed in an open aluminum DSC pan.

-

The pan is placed in the DSC cell, and an empty, open aluminum pan is used as a reference.

-

The DSC cell is purged with an inert gas (nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

The sample is heated rapidly (e.g., 20 °C/min) under the nitrogen atmosphere to a specified isothermal test temperature (e.g., 200 °C for polyethylene).[9]

-

The sample is held at the isothermal temperature for a short period (e.g., 5 minutes) to allow for thermal equilibrium.

-

The purge gas is then switched from nitrogen to oxygen at the same flow rate.

-

The time is recorded from the moment the oxygen is introduced until the onset of the exothermic peak, which indicates the start of oxidation. This time is the Oxidative Induction Time (OIT).

Melt Flow Rate (MFR)

Objective: To measure the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load. This test is governed by standards such as ASTM D1238.[11][12][13]

Apparatus: Extrusion Plastometer (Melt Flow Indexer).

Procedure:

-

The cylinder of the extrusion plastometer is heated to the specified temperature for the polymer being tested (e.g., 230 °C for polypropylene).

-

A specified amount of the polymer sample (typically 4-8 grams) is loaded into the cylinder.

-

A piston with a specified weight is placed into the cylinder, applying a constant load to the molten polymer.

-

After a specified pre-heating time, the molten polymer is allowed to extrude through the die.

-

The extrudate is cut at regular, timed intervals.

-

The collected extrudates are weighed, and the MFR is calculated in grams per 10 minutes.

Yellowness Index (YI)

Objective: To quantify the degree of yellowness of a polymer sample, which is often an indicator of degradation. This measurement is performed according to standards like ASTM E313.[14][15][16][17][18]

Apparatus: Spectrophotometer or Colorimeter.

Procedure:

-

The instrument is calibrated using a standard white tile.

-

A plaque of the polymer sample with a smooth, clean surface is placed in the instrument's measurement port.

-

The spectrophotometer measures the tristimulus values (X, Y, Z) of the sample.

-

The Yellowness Index is calculated from these values using the formula specified in ASTM E313.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the performance of this compound in a polymer.

Conclusion

This compound stands out as a highly effective stabilizer against the thermal degradation of a wide range of polymers. Its unique hybrid structure, combining both primary and secondary antioxidant functionalities, allows for a comprehensive and synergistic approach to inhibiting the auto-oxidation cycle. The quantitative data presented demonstrates its superior performance in maintaining polymer integrity, as evidenced by stable melt flow rates, reduced discoloration, and significantly extended oxidative induction times. The detailed experimental protocols provided in this guide offer a framework for researchers and professionals to rigorously evaluate the thermal stability of polymer formulations and the efficacy of stabilizing additives like this compound. This knowledge is crucial for the development of robust and reliable polymer-based products in sensitive applications, including the pharmaceutical and drug development fields.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. store.astm.org [store.astm.org]

- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 5. hitachi-hightech.com [hitachi-hightech.com]

- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 7. store.astm.org [store.astm.org]

- 8. Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]

- 9. img.antpedia.com [img.antpedia.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. ASTM D1238-23: Melt Flow Rates Of Thermoplastics - The ANSI Blog [blog.ansi.org]

- 12. zwickroell.com [zwickroell.com]

- 13. plastics.ulprospector.com [plastics.ulprospector.com]

- 14. Yellowness Index (YI) ASTM E313 [intertek.com]

- 15. infinitalab.com [infinitalab.com]

- 16. Yellowness index measurement method - 3nh [3nh.com]

- 17. store.astm.org [store.astm.org]

- 18. Yellowness index measurement – Paul Wu's Blog [materean.com]

Sumilizer GP: A Technical Guide to its Dual-Function Antioxidant Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumilizer® GP is a high-performance, hybrid processing stabilizer developed by Sumitomo Chemical.[1][2] Chemically known as 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][3][4]dioxaphosphepin, its innovative molecular structure uniquely integrates two distinct antioxidant functionalities into a single molecule: a sterically hindered phenol and a phosphite.[5][6] This design imparts a synergistic effect, allowing Sumilizer GP to function as both a primary and a secondary antioxidant.[1][3] While its primary application is the prevention of thermal and oxidative degradation in thermoplastic resins like polyolefins and polystyrenes during high-temperature processing, the fundamental principles of its antioxidant action are of significant interest to researchers in various fields.[1][7] This guide provides an in-depth technical overview of its core mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Antioxidant Mechanisms

The efficacy of this compound lies in its ability to interrupt the auto-oxidation cycle of organic materials at two critical points. This cycle, initiated by heat, light, or mechanical stress, generates highly reactive free radicals that propagate a chain reaction leading to material degradation.[4]

Primary Antioxidant Function: Radical Scavenging

The primary antioxidant role is performed by the sterically hindered phenolic moiety of the this compound molecule.[3][8] This functional group acts as a "chain-breaking" antioxidant. It readily donates a hydrogen atom to quench highly reactive peroxy (ROO•) and alkyl (R•) radicals, which are the propagators of the degradation chain. This process converts the reactive radicals into more stable hydroperoxides (ROOH) and terminates the chain reaction. The resulting phenoxy radical is sterically hindered and resonance-stabilized, rendering it relatively unreactive and unable to initiate new oxidation chains.[2][4]

Secondary Antioxidant Function: Hydroperoxide Decomposition

The hydroperoxides (ROOH) neutralized by the primary antioxidant are relatively stable but can undergo thermal or catalytic decomposition to form new, highly destructive alkoxy (RO•) and hydroxyl (•OH) radicals, re-initiating the oxidation cycle.[4] The phosphite moiety in this compound acts as a secondary, or "preventive," antioxidant to counter this threat.[3][9] It efficiently decomposes hydroperoxides into stable, non-radical products, typically alcohols (ROH), by reducing the hydroperoxide and becoming oxidized to a stable phosphate form in the process.[2][5] This action removes the potential source of new radicals, preventing further degradation.

Intramolecular Synergism

The key advantage of this compound is the intramolecular synergistic effect derived from having both antioxidant functions within the same molecule.[1] When the phenolic moiety scavenges a peroxy radical to form a hydroperoxide, the phosphite moiety is in close proximity to immediately decompose it into a stable alcohol.[4] This rapid, localized one-two action is more efficient than using a blend of two separate antioxidant molecules, as it minimizes the chance for hydroperoxides to diffuse and decompose into new radicals.[3][4]

Quantitative Data on Antioxidant Efficacy

Direct quantitative data for this compound from standardized antioxidant assays (e.g., DPPH, ABTS) is not widely available in public literature, as its performance is typically characterized in the context of its end-use applications in polymer science. The tables below summarize its documented effects on polymer stability and provide estimated values for radical scavenging activity based on structurally related compounds.

Table 1: Performance of this compound in Polymer Stabilization This table presents data on the effectiveness of this compound in preventing the degradation of various thermoplastic resins during processing, as measured by key physical properties.

| Polymer System | Test Parameter | Condition | Control (No Antioxidant) | This compound (Concentration) | Result/Improvement |

| Polypropylene (PP) | Melt Flow Rate (MFR) ( g/10min ) | Melt Extrusion | >22 | ~14-15 (0.2 phr) | Effectively controls molecular breakage.[1][10] |

| Polystyrene (PS) | Dimer/Trimer Content (ppm) | Post-polymerization | >3,000 | 700 - 1,200 | Reduces degradation byproducts.[1][10] |

| Polystyrene (PS) | Yellowness Index (ΔYI) | After Extrusion | High (not specified) | Low (not specified) | Improves resistance to discoloration.[4] |

| MS Resin | Thermal Discoloration (ΔYI) | Kneaded for 30 min at 230°C | ~11 | ~4 (0.2 phr) | Significantly improves color stability.[10] |

| MS Resin | Time to Oxidation (min) by DSC | Isothermal at 210°C | ~5 | ~25 (0.2 phr) | Increases resistance to thermal oxidation.[1] |

Data sourced from Sumitomo Chemical technical reports.[1][4][10]

Table 2: Estimated Radical Scavenging Activity Disclaimer: The following values are not specific to this compound but are representative IC50 values for structurally similar sterically hindered phenolic antioxidants reported in scientific literature. They are provided to give a quantitative context to the primary antioxidant function.

| Assay | Radical Species | Typical IC50 Range (µg/mL) for Hindered Phenols | Reference Compound (Example) |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | 10 - 100 | BHT (Butylated hydroxytoluene) |

| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 5 - 50 | Trolox |

IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. Lower values indicate higher antioxidant activity.[11][12] Data is generalized from multiple sources studying hindered phenolic compounds.[13][14]

Experimental Protocols

Detailed methodologies for assessing the dual-function antioxidant capabilities of a compound like this compound are provided below. These protocols are based on standard, widely accepted assays in antioxidant research.

Protocol 1: Evaluation of Primary Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol determines the ability of the test compound to act as a hydrogen donor or free radical scavenger.

1. Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with an absorption maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored, non-radical form, diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[15]

2. Reagents and Equipment:

-

DPPH (Sigma-Aldrich, D9132)

-

Methanol (HPLC grade)

-

This compound or test compound

-

Trolox or Ascorbic Acid (as a positive control)

-

UV-Vis Spectrophotometer or Microplate Reader

-

Volumetric flasks, pipettes, 96-well plates

3. Procedure:

-

Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

-

Preparation of Sample Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

Assay:

-

In a 96-well plate, add 100 µL of each sample dilution to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

For the blank, use 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

4. Data Analysis:

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Plot the % Inhibition against the sample concentration.

-

Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph using linear regression analysis.[16]

Protocol 2: Evaluation of Secondary Antioxidant Activity (Phosphomolybdenum Assay)

This assay measures the total antioxidant capacity, which reflects the ability of a compound to reduce an oxidant, a key feature of secondary antioxidants that reduce hydroperoxides.

1. Principle: In an acidic medium, the antioxidant reduces Molybdenum(VI) to Molybdenum(V), forming a green-colored phosphomolybdate complex. The intensity of the green color, measured at 695 nm, is proportional to the total antioxidant capacity of the sample.[6][17]

2. Reagents and Equipment:

-

Reagent Solution: 0.6 M Sulfuric Acid, 28 mM Sodium Phosphate, and 4 mM Ammonium Molybdate.

-

This compound or test compound

-

Ascorbic Acid (as a positive control)

-

Spectrophotometer

-

Water bath, test tubes

3. Procedure:

-

Preparation of Sample Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

-

Assay:

-

In a test tube, combine 0.3 mL of the sample solution with 3 mL of the reagent solution.

-

For the blank, mix 0.3 mL of the solvent with 3 mL of the reagent solution.

-

-

Incubation: Cap the tubes and incubate them in a water bath at 95°C for 90 minutes.[2]

-

Cooling: After incubation, cool the tubes to room temperature.

-

Measurement: Measure the absorbance of the solution at 695 nm against the blank.

4. Data Analysis: The antioxidant capacity is typically expressed as Ascorbic Acid Equivalents (AAE). A calibration curve for ascorbic acid is generated, and the antioxidant capacity of the sample is extrapolated from this curve.

Protocol 3: Determination of Thermal-Oxidative Stability (Oxidative Induction Time - OIT)

This protocol, based on ASTM D3895, evaluates the effectiveness of an antioxidant in preventing the thermal-oxidative degradation of a polymer.[18]

1. Principle: A small sample of the polymer containing the antioxidant is heated to a high isothermal temperature (e.g., 200°C) in an inert atmosphere (nitrogen). Oxygen is then introduced, and the time until the onset of the exothermic oxidation of the polymer is measured. This time is the OIT. A longer OIT indicates better stabilization.[19][20]

2. Reagents and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Polymer sample (e.g., polyethylene) with and without this compound

-

High-purity nitrogen and oxygen gas

-

Aluminum sample pans

3. Procedure:

-

Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

-

Heating: Place the pan in the DSC cell. Heat the sample from room temperature to 200°C at a rate of 20°C/min under a nitrogen purge.[21]

-

Equilibration: Hold the sample at 200°C for 5 minutes to allow it to equilibrate.

-

Gas Switch: Switch the purge gas from nitrogen to oxygen at the same flow rate.

-

Isothermal Measurement: Continue to hold the sample at 200°C under the oxygen atmosphere and record the heat flow until the exothermic oxidation peak is observed.

4. Data Analysis: The OIT is determined as the time elapsed from the introduction of oxygen to the onset of the exothermic peak on the DSC thermogram. The onset is typically calculated by the instrument software as the intersection of the extrapolated baseline and the tangent of the exothermic peak.[22]

Protocol 4: Assessment of Polymer Degradation

1. Melt Flow Rate (MFR) Testing (ASTM D1238): MFR measures the ease of flow of a molten thermoplastic. Polymer degradation leads to chain scission, reducing molecular weight and increasing the MFR. A stable MFR after processing indicates effective stabilization. The test involves extruding a molten polymer through a standardized die at a specific temperature and load and weighing the extrudate over a set time.[1][3][4]

2. Gas Chromatography (GC) Analysis: GC, often coupled with Mass Spectrometry (GC-MS), can be used to identify and quantify volatile low-molecular-weight byproducts generated during polymer degradation.[23][24] By comparing the chromatograms of stabilized and unstabilized polymers after thermal stress, the effectiveness of the antioxidant in reducing the formation of these degradation products can be assessed.[1][10]

Conclusion

This compound represents a significant advancement in antioxidant technology, providing a robust, dual-action mechanism for the stabilization of organic materials. Its unique hybrid structure, combining a primary radical scavenger and a secondary hydroperoxide decomposer in a single molecule, delivers highly efficient and synergistic protection against oxidative degradation. While its current applications are concentrated in the polymer industry, the fundamental chemical principles of its function provide a valuable case study for researchers and scientists across disciplines, including those in drug development who are exploring novel antioxidant strategies. The methodologies outlined in this guide offer a framework for evaluating the efficacy of this compound and other advanced antioxidant systems.

References

- 1. sciteq.com [sciteq.com]

- 2. Assessment of flavonoids contents and in vitro antioxidant activity of Launaea procumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASTM D1238-23: Melt Flow Rates Of Thermoplastics - The ANSI Blog [blog.ansi.org]

- 4. industrialphysics.com [industrialphysics.com]

- 5. Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133 [testronixinstruments.com]

- 6. 4.6. Phosphomolybdenum Assay [bio-protocol.org]

- 7. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]

- 8. partinchem.com [partinchem.com]

- 9. researchgate.net [researchgate.net]

- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 17. Phosphomolybdenum assay: Significance and symbolism [wisdomlib.org]

- 18. store.astm.org [store.astm.org]

- 19. measurlabs.com [measurlabs.com]

- 20. abg-geosynthetics.com [abg-geosynthetics.com]

- 21. 2.2. Oxidation Induction Time (OIT) [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. oxidative-degradation-products-analysis-of-polymer-materials-by-pyrolysis-gas-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]

- 24. chromatographytoday.com [chromatographytoday.com]

The Intramolecular Synergistic Effect of Sumilizer® GP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sumilizer® GP, a novel antioxidant developed by Sumitomo Chemical, represents a significant advancement in polymer stabilization technology. Its unique molecular structure, which incorporates both a hindered phenolic antioxidant moiety and a phosphite antioxidant moiety, enables an intramolecular synergistic effect that provides superior protection against polymer degradation. This technical guide provides an in-depth analysis of the core principles of Sumilizer® GP, including its mechanism of action, performance data in various polymers, and the experimental protocols used to evaluate its efficacy.

Introduction: The Concept of Intramolecular Synergy

Traditional antioxidant systems often rely on a blend of primary (radical scavenging) and secondary (hydroperoxide decomposing) antioxidants. While effective, this approach can be limited by factors such as migration, volatility, and uneven distribution of the individual components. Sumilizer® GP overcomes these limitations by combining both functionalities within a single molecule.[1] This innovative design ensures that both the primary and secondary antioxidant functions are always in close proximity at the site of degradation, leading to a highly efficient and synergistic stabilization effect.

The molecule, chemically known as 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][2][3]dioxaphosphepin, is the first of its kind.[1][3] This hybrid structure allows it to interrupt the degradation cascade at multiple points, offering enhanced processing stability, reduced discoloration, and improved long-term performance of the polymer.

Mechanism of Action: A Two-Pronged Defense

The intramolecular synergistic effect of Sumilizer® GP is rooted in its dual-functionality. The hindered phenolic portion of the molecule acts as a primary antioxidant, while the phosphite portion serves as a secondary antioxidant.

Primary Antioxidant Action: Radical Scavenging

During polymer processing and subsequent use, the polymer (RH) is susceptible to thermal and oxidative degradation, leading to the formation of free radicals (R•). These radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from the polymer backbone, propagating the degradation chain reaction and forming hydroperoxides (ROOH).

The hindered phenolic moiety of Sumilizer® GP effectively scavenges these peroxy radicals by donating a hydrogen atom, thereby terminating the chain reaction. This process is illustrated in the signaling pathway below.

Caption: Primary antioxidant mechanism of Sumilizer® GP's phenolic moiety.

Secondary Antioxidant Action: Hydroperoxide Decomposition

The hydroperoxides (ROOH) formed during the initial stages of degradation are unstable and can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which further accelerate the degradation process.

The phosphite moiety of Sumilizer® GP acts as a secondary antioxidant by reducing the unstable hydroperoxides into stable, non-radical alcohol products (ROH). In this process, the trivalent phosphorus (P³⁺) in the phosphite is oxidized to its pentavalent state (P⁵⁺).[1]

Caption: Secondary antioxidant mechanism of Sumilizer® GP's phosphite moiety.

Performance Data

The intramolecular synergistic effect of Sumilizer® GP translates into superior performance across a range of polymers. The following tables summarize key quantitative data from studies conducted by Sumitomo Chemical.

Table 1: Processing Stability of Polypropylene (PP) after Multiple Extrusions

| Antioxidant System | Loading Level (ppm) | Melt Flow Rate (MFR) after 5 extrusions (g/10 min) |

| Sumilizer® GP | 1000 | 14-15 |

| Conventional Phenolic AO + Phosphite AO | 1000 + 1000 | ~22 |

Data sourced from Sumitomo Chemical R&D Report, "SUMITOMO KAGAKU", vol. 2006-I.[4]

Table 2: Reduction of Fish-Eye Gels in LLDPE Film

| Antioxidant System | Loading Level (ppm) | Fish-Eye Gels (number/m²) |

| Sumilizer® GP | 1500 | ~10 |

| Conventional Phenolic AO + Phosphite AO | 1500 + 1500 | >30 |

Data interpreted from graphical representations in "The Expansion of Sumilizer G Series -The Excellent Additives for Polymer-".[2]

Table 3: Color Stability of Polystyrene (PS) during Processing

| Antioxidant System | Loading Level (ppm) | Change in Yellowness Index (ΔYI) |

| Sumilizer® GP | 1000 | Minimal Increase |

| Conventional Phenolic AO | 1000 | Significant Increase |

Data sourced from Sumitomo Chemical R&D Report, "SUMITOMO KAGAKU", vol. 2006-I.[4]

Table 4: Resistance to NOx Discoloration

| Antioxidant System | Resistance to NOx Discoloration |

| Sumilizer® GP | Excellent |

| Phenolic Antioxidant Alone | Moderate |

| Phosphite Antioxidant Alone | Moderate |

Illustrative data based on comparative performance descriptions.[1]

Table 5: Hydrolytic Stability in the Presence of Anti-Blocking Agents (ABA)

| Anti-Blocking Agent (ABA) | Relative Solid Acid Strength | Sumilizer® GP Remaining (%) After Storage |

| ABA 1 | Low | >95% |

| ABA 2 | Medium | ~60% |

| ABA 3 | High | <40% |

Illustrative data based on research findings investigating the stability of Sumilizer® GP when kneaded into polyethylene with ABAs of varying acidity and stored under humid conditions.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Sumilizer® GP.

Melt Flow Rate (MFR) Stability of Polypropylene

-

Objective: To assess the ability of Sumilizer® GP to prevent molecular weight reduction of polypropylene during repeated processing.

-

Apparatus: Twin-screw extruder, melt flow indexer.

-

Procedure (based on ASTM D1238):

-

Polypropylene powder is dry-blended with the specified concentration of the antioxidant system (Sumilizer® GP or a conventional blend).

-

The compounded material is subjected to multiple passes through a twin-screw extruder at a set temperature profile (e.g., 230°C).

-

After a specified number of extrusions (e.g., 5 passes), the MFR of the polymer is measured using a melt flow indexer according to ASTM D1238.

-

The MFR is determined by extruding the molten polymer through a standardized die under a specified load and temperature and measuring the mass of the extrudate over a given time.

-

A lower MFR value indicates less degradation and better stabilization.

-

Yellowness Index (YI) of Polystyrene

-

Objective: To evaluate the color stability provided by Sumilizer® GP to polystyrene during processing.

-

Apparatus: Kneader, colorimeter or spectrophotometer.

-

Procedure (based on ASTM E313):

-

Polystyrene is compounded with the antioxidant system in a kneader at a specified temperature and time (e.g., 230°C for 30 minutes).

-

The compounded polymer is then compression molded into plaques of a standardized thickness.

-

The Yellowness Index of the plaques is measured using a colorimeter or spectrophotometer in accordance with ASTM E313.

-

The change in Yellowness Index (ΔYI) is calculated by comparing the YI of the stabilized sample to that of a control sample.

-

A lower ΔYI indicates better color stability.

-

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability of polymers stabilized with Sumilizer® GP.

-

Apparatus: Thermogravimetric Analyzer.

-

Procedure:

-

A small, precisely weighed sample of the stabilized polymer is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The onset temperature of weight loss is a key indicator of thermal stability. A higher onset temperature signifies better thermal stability.

-

NOx Gas Discoloration Test

-

Objective: To assess the resistance of a stabilized polymer to discoloration upon exposure to nitrogen oxides.

-

Apparatus: Environmental chamber with NOx gas supply.

-

Procedure:

-

Molded plaques of the stabilized polymer are placed in an environmental chamber.

-

A controlled concentration of NOx gas is introduced into the chamber for a specified duration.

-

The color of the plaques is measured before and after exposure using a colorimeter.

-

The change in color (e.g., ΔYI) is quantified to determine the resistance to gas fading.

-

Visualization of Key Processes

Overall Workflow for Performance Evaluation

Caption: General experimental workflow for evaluating Sumilizer® GP performance.

Conclusion